melanoma-overexpressed antigen 1 (31-44)
Description
Melanoma-overexpressed antigen 1 (MELOE-1) is a peptide fragment spanning amino acids 31–44 of the full-length MELOE-1 protein, a cancer-testis antigen derived from a processed pseudogene. MELOE-1 is overexpressed in melanoma cells and plays a critical role in immune recognition. The antigen is translated from a polycistronic mRNA that also encodes MELOE-2 and MELOE-3, enabling coordinated expression of multiple immunogenic epitopes . MELOE-1-specific T-cell clones recognize this antigen in the context of HLA class I molecules, making it a promising target for adoptive T-cell therapy . Its expression is regulated by hnRNPA1, which enhances MELOE-1 translation under endoplasmic reticulum stress, thereby improving T-cell-mediated tumor cell lysis .
Properties
sequence |
ERISSTLNDECWPA |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
melanoma-overexpressed antigen 1 (31-44) |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Expression Patterns Across Melanoma Stages
Table 2: Clinical Trials Targeting Selected Antigens
Preparation Methods
Peptide Synthesis and Purification
The primary method for preparing melanoma-overexpressed antigen 1 (31-44) involves solid-phase peptide synthesis (SPPS) , a well-established technique for producing peptides with high purity and specificity. The process includes:
- Stepwise assembly of amino acids on a resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group.
- Sequential coupling of protected amino acids corresponding to the 31-44 sequence of the melanoma antigen.
- Cleavage from the resin and removal of side-chain protecting groups using trifluoroacetic acid (TFA).
- Purification of the crude peptide by high-performance liquid chromatography (HPLC) to achieve high purity (>95%), essential for biological activity and reproducibility in assays.
This method ensures the production of peptides suitable for immunological assays, including T-cell activation studies and vaccine development.
Expression and Isolation from Melanoma Cells
An alternative approach involves biological expression and isolation of the antigenic peptide or its precursor protein from melanoma cell lines. This method includes:
- Culturing melanoma cell lines such as SK-MEL-28 in appropriate media (e.g., DMEM with 10% FBS) to obtain sufficient biomass.
- Enzymatic digestion of melanoma tumor tissues using collagenase to generate cell suspensions, followed by centrifugation and culture.
- Extraction of proteins followed by proteolytic cleavage to release antigenic peptides.
- Peptide isolation using chromatographic techniques and mass spectrometry for identification and quantification.
This approach is more complex but provides peptides in their natural post-translationally modified forms, which may be important for immune recognition.
Use of Altered Peptide Ligands (APLs) for Enhanced Immunogenicity
Research has shown that altered peptide ligands (APLs) derived from melanoma-overexpressed antigen 1 (31-44) can be synthesized to enhance T-cell responses. Preparation of these APLs involves:
- Designing peptide analogs with substitutions at key T-cell receptor contact residues to increase binding affinity and T-cell activation.
- Synthesizing these APLs via SPPS as described above.
- Testing the peptides in vitro for their ability to induce superior T-cell clonotypes compared to the natural peptide.
This method is significant for developing therapeutic cancer vaccines that elicit stronger and more effective immune responses.
Quality Control and Characterization
After synthesis or isolation, the peptides undergo rigorous quality control:
| Parameter | Method | Purpose |
|---|---|---|
| Purity | Reverse-phase HPLC | Confirm >95% purity |
| Molecular weight | Mass spectrometry (MALDI-TOF or ESI-MS) | Verify correct peptide sequence |
| Structural confirmation | Circular dichroism (CD) spectroscopy | Assess secondary structure |
| Biological activity | T-cell activation assays | Confirm immunogenicity |
These characterization steps ensure that the prepared melanoma-overexpressed antigen 1 (31-44) peptides are suitable for downstream immunological applications.
Summary Table of Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis | Chemical synthesis of peptide chains on resin | High purity, scalable, precise sequence control | Costly for long peptides, no PTMs |
| Biological Expression & Isolation | Extraction from melanoma cell lines or tumor tissues | Natural modifications, biologically relevant | Complex, low yield, time-consuming |
| Altered Peptide Ligand Synthesis | Modified peptide synthesis for enhanced T-cell response | Improved immunogenicity, tailored responses | Requires detailed epitope mapping and validation |
Research Findings and Practical Implications
- Studies demonstrate that peptides synthesized by SPPS, including melanoma-overexpressed antigen 1 (31-44), are effective in generating melanoma-specific CD8+ T-cell responses, crucial for immunotherapy.
- The use of APLs derived from this antigen enhances the quality of T-cell responses, potentially overcoming limitations of natural peptide vaccines.
- Cultured melanoma cell lines provide a source for natural antigen forms, aiding in understanding post-translational modifications that affect immune recognition.
- The preparation method chosen depends on the intended application, whether for in vitro immunological studies, vaccine formulation, or adoptive T-cell therapy.
Q & A
Q. What frameworks support European multicenter studies on melanoma-overexpressed antigen 1 (31-44) to ensure data reproducibility?
- Methodological Answer : Adopt standardized protocols from consortia like the European Organisation for Research and Treatment of Cancer (EORTC). Use centralized biobanking for sample processing and harmonized IHC/flow cytometry protocols. Leverage platforms like the TransCelerate Biopharma Common Protocol Template for trial design consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
